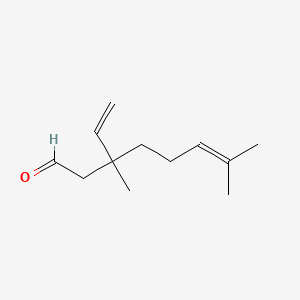

3,7-Dimethyl-3-vinyloct-6-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34687-42-8 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

3-ethenyl-3,7-dimethyloct-6-enal |

InChI |

InChI=1S/C12H20O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,10H,1,6,8-9H2,2-4H3 |

InChI Key |

PMJQBPUSPGTQQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(CC=O)C=C)C |

Origin of Product |

United States |

Structural Features and Chemical Classification

3,7-Dimethyl-3-vinyloct-6-enal possesses a distinct molecular structure that dictates its chemical properties and classification. Its systematic name reveals the arrangement of its constituent atoms and functional groups.

The backbone of the molecule is an octanal (B89490) chain, indicating an eight-carbon aldehyde. Key features include two methyl groups located at the third and seventh carbon positions. A vinyl group, characterized by a carbon-carbon double bond, is attached to the third carbon. Furthermore, another carbon-carbon double bond exists at the sixth position of the octanal chain.

This combination of an aldehyde functional group and multiple carbon-carbon double bonds classifies this compound as an unsaturated aldehyde. The presence of a chiral center at the third carbon, which bears both a methyl and a vinyl group, gives rise to the possibility of stereoisomers.

| Property | Value |

| Molecular Formula | C12H20O |

| Molecular Weight | 180.29 g/mol |

| CAS Number | 34687-42-8 |

| Synonyms | 3-Ethenyl-3,7-dimethyl-6-octenal, 3-Vinylcitronellal |

Overview of Research Trajectories and Academic Significance

Natural Sources and Distribution of this compound and Related Meroterpenoids

Direct evidence for the natural occurrence of this compound is not extensively reported in scientific literature. However, its structural relative, citronellal (B1669106) (3,7-dimethyloct-6-enal), is a well-known major constituent of essential oils from various plants in the Cymbopogon genus (lemongrasses), as well as in the leaves of Corymbia citriodora and lemon-scented gums. Another related compound, 3,7-Dimethyl-2-methylene-6-octenal, has been reported in Camellia sinensis (the tea plant). nih.gov

Meroterpenoids, compounds of mixed biosynthetic origin that are partially derived from terpenoids, are widely distributed in marine organisms. nih.gov Marine sponges, in particular, are a rich source of a diverse array of meroterpenoids, including sesquiterpene quinones and hydroquinones. nih.govmdpi.comacs.orgacs.org Genera such as Hyrtios, Dysidea, and Aka have been found to produce a variety of these compounds. mdpi.comacs.orgresearchgate.net While this compound itself has not been explicitly identified from these sources, the structural diversity of meroterpenoids found in marine sponges suggests that novel irregular monoterpenoids could be present in these organisms.

Table 1: Examples of Meroterpenoids from Marine Sponges

| Compound Name | Source Organism | Reference |

| Hyrtamide A | Hyrtios sp. | mdpi.com |

| Hyrfarnediol A | Hyrtios sp. | mdpi.com |

| 3-farnesyl-4-hydroxybenzoic acid methyl ester | Hyrtios sp. | mdpi.com |

| Dictyoceratin C | Hyrtios sp. | mdpi.com |

| Arenarialin A-F | Dysidea arenaria | acs.org |

| Siphonodictyal A sulfate | Aka coralliphaga | researchgate.net |

| Akadisulfate A | Aka coralliphaga | researchgate.net |

| Akadisulfate B | Aka coralliphaga | researchgate.net |

| Cinerols L-R | Dysidea cinerea | acs.org |

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of terpenoids universally proceeds from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Regular monoterpenes are formed through the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to create geranyl diphosphate (GPP). mdpi.com

However, the formation of irregular monoterpenes, such as the lavandulol (B192245) found in lavender, deviates from this standard pathway. The biosynthesis of these compounds involves a "non-head-to-tail" or "head-to-middle" condensation of two DMAPP molecules. capes.gov.brnih.govnih.gov This reaction is catalyzed by a specific class of enzymes known as cis-prenyl diphosphate synthases, with lavandulyl diphosphate synthase (LPPS) being a key example identified in Lavandula x intermedia. capes.gov.brnih.gov This enzyme catalyzes the formation of lavandulyl diphosphate (LPP), the precursor to lavandulol and its derivatives. capes.gov.brnih.govnih.gov

Given the structural irregularity of this compound, it is plausible that its biosynthesis also involves a non-canonical condensation of isoprenoid units. It can be hypothesized that a precursor to this compound could be formed through a similar "head-to-middle" condensation mechanism, followed by enzymatic modifications to yield the final vinyl-aldehyde structure. However, without direct experimental evidence, this remains a speculative pathway.

Meroterpenoids are characterized by their hybrid biosynthetic origins, combining elements from the terpenoid pathway with other metabolic routes, often involving polyketides. researchgate.net The terpenoid portion of these molecules provides a structural scaffold that can be further modified by a variety of enzymatic reactions, leading to the vast structural diversity observed in this class of natural products. nih.gov

Advanced Chromatographic and Extraction Techniques for Isolation from Complex Matrices

The isolation of specific volatile compounds like this compound from complex natural sources such as essential oils or marine organism extracts requires advanced chromatographic and extraction techniques.

Extraction:

Supercritical Fluid Extraction (SFE): This technique, often utilizing supercritical carbon dioxide, is a powerful method for the selective extraction of terpenes from plant material with minimal thermal degradation. iipseries.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is well-suited for the extraction and pre-concentration of volatile and semi-volatile compounds from various matrices prior to chromatographic analysis. nih.gov

Chromatography:

Gas Chromatography (GC): GC is the primary technique for the separation and analysis of volatile terpenoids. cabidigitallibrary.orgiipseries.org When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of individual components in a complex mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of natural products. iipseries.org For volatile compounds, reversed-phase HPLC is often employed. The scalability of HPLC allows for its use in both analytical and preparative separations. iipseries.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the separation of thermally labile or reactive compounds. mdpi.com It has been successfully applied to the separation of volatile terpenes from essential oils. mdpi.com

Table 2: Advanced Chromatographic Techniques for Terpenoid Isolation

| Technique | Principle | Application in Terpenoid Isolation | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification. | Ideal for the analysis and identification of volatile terpenoids in essential oils and other natural extracts. | nih.govcabidigitallibrary.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. | Used for both analytical and preparative separation of a wide range of terpenoids. | iipseries.orgiipseries.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography where separation occurs between two immiscible liquid phases without a solid support. | Effective for the separation of thermally sensitive and reactive volatile compounds, including terpenes from essential oils. | mdpi.com |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure, often CO2, which has properties of both a liquid and a gas. | Selective extraction of terpenes from plant matrices. | iipseries.org |

Synthetic Methodologies and Strategies for 3,7 Dimethyl 3 Vinyloct 6 Enal and Its Analogs

Total Synthesis Approaches for 3,7-Dimethyl-3-vinyloct-6-enal and Related Structures

The total synthesis of this compound and its structural analogs often commences from readily available chiral pool terpenes, such as citronellal (B1669106). These approaches typically involve the strategic construction of the key quaternary carbon and the vinyl group.

Asymmetric Synthesis and Chiral Induction Strategies

The asymmetric synthesis of chiral this compound is crucial for accessing specific enantiomers with distinct biological or olfactory properties. A notable enantioselective synthesis of (R)-3,7-dimethyl-3-vinyloct-6-enal has been reported as part of the total synthesis of bakuchiol. nih.gov This synthesis starts from commercially available (−)-citronellol. The key steps involve the installation of the quaternary center and the vinyl group with high stereocontrol.

A critical step in this synthesis is the creation of the chiral alcohol precursor, (R)-3,7-dimethyl-3-vinyloct-6-en-1-ol. nih.gov This precursor is then oxidized to the target aldehyde. The specific rotation of the synthesized (R)-3,7-dimethyl-3-vinyloct-6-enal was reported as [α]D20 = −25.0 (c 0.5, CHCl3), confirming the enantiomeric purity of the final product. nih.gov

Chiral induction strategies often rely on the use of chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming reactions. For instance, the use of chiral ligands in metal-catalyzed reactions can effectively induce asymmetry at the desired stereocenter. The synthesis of complex terpenes frequently employs chiral pool starting materials, where the inherent chirality of the natural product is leveraged to direct the stereochemical outcome of subsequent transformations. researchgate.net

The construction of the quaternary stereocenter is a formidable challenge in organic synthesis. Nature often employs carbocation chemistry, such as in polyene cyclizations, to assemble these congested centers. nih.gov In the laboratory, chemists have developed various methods, including diastereoselective intermolecular Michael additions and cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangements, to create adjacent quaternary carbons with high stereoselectivity. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic approaches are gaining prominence in the synthesis of terpenoids and fragrance compounds due to their high selectivity and environmentally benign reaction conditions. rsc.orgnih.gov These methods combine the versatility of chemical synthesis with the specificity of enzymatic transformations.

Enzymes such as lipases, oxidoreductases, and terpene synthases are powerful tools in the synthesis of complex molecules. cardiff.ac.ukrsc.org For instance, lipases can be used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure building blocks for the synthesis of chiral terpenes. mdpi.com Oxidoreductases can perform selective oxidations, such as the conversion of an alcohol to an aldehyde, under mild conditions.

While a specific chemoenzymatic route to this compound has not been extensively reported, the general principles of biocatalysis are highly applicable. For example, a biocatalytic approach could involve the use of a terpene synthase to construct the basic carbon skeleton, followed by enzymatic modifications to introduce the vinyl and aldehyde functionalities. The use of engineered enzymes or whole-cell systems can further enhance the efficiency and selectivity of these transformations. acib.at

Recent advancements have focused on developing novel chemo-enzymatic one-pot cascades for the production of valuable fragrance and flavor aldehydes from renewable starting materials like phenylpropenes. rsc.orgrsc.org These cascades can involve a series of reactions, including isomerization, oxidation, and hydrolysis, all performed in a single reaction vessel, which improves efficiency and reduces waste. rsc.orgrsc.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fragrances and other fine chemicals to minimize environmental impact. frontiersin.org This involves the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste.

In the context of this compound synthesis, green chemistry principles can be applied at various stages. The use of citronellal, a renewable resource derived from essential oils, as a starting material is a prime example of employing a sustainable feedstock. frontiersin.org

Furthermore, the development of catalytic reactions that replace stoichiometric reagents can significantly reduce waste. For instance, the regioselective photooxidation of citronellol (B86348) using singlet oxygen generated from air and visible light offers a green alternative to traditional oxidation methods. nih.govfrontiersin.org This process uses a traceless reagent and can be performed with a reusable zeolite-supported photosensitizer. nih.govfrontiersin.org

The fragrance industry is actively exploring greener extraction and synthesis methods. frontiersin.org This includes the use of supercritical carbon dioxide as a solvent and the application of biocatalysis in aqueous media to reduce the reliance on volatile organic solvents. frontiersin.org The IFRA Green Chemistry Compass provides a framework for fragrance ingredient manufacturers to design safer and more sustainable materials. nih.gov

Semisynthetic Modifications and Derivatization Strategies

Semisynthetic modifications of naturally occurring terpenes like citronellal provide a convenient route to a variety of analogs, including this compound. These strategies leverage the existing carbon skeleton and stereochemistry of the starting material to create novel compounds with desired properties.

One common approach involves the functionalization of the double bond or the aldehyde group of citronellal. For example, the ethylene (B1197577) acetal (B89532) of citronellal can be synthesized to protect the aldehyde functionality while other parts of the molecule are modified. cdnsciencepub.com Subsequent oxidation reactions can then be performed on the isobutenyl group to introduce new functional groups. cdnsciencepub.com

The synthesis of oxidized derivatives of citronellal ethylene acetal has been explored to create E and Z isomers of alcohols, aldehydes, and acids. cdnsciencepub.com These derivatives can serve as precursors for identifying biodegradation products or for synthesizing other complex molecules.

Derivatization of bakuchiol, a meroterpene that contains the 3,7-dimethyl-3-vinyloct-6-enyl moiety, has also been investigated to explore structure-activity relationships. researchgate.net These studies involve modifying various parts of the molecule to enhance its biological activities.

Stereochemical Control and Regioselectivity in Synthesis

Achieving high stereochemical control and regioselectivity is paramount in the synthesis of complex molecules like this compound. The presence of a quaternary stereocenter and a trisubstituted double bond necessitates precise control over reaction pathways.

The construction of the quaternary carbon at the C3 position is a significant synthetic hurdle. nih.gov Strategies to address this challenge often involve the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions. The stereospecific synthesis of vicinal quaternary centers has been achieved through methods like Ru-catalyzed enantiospecific allylic substitution. nih.gov

Regioselectivity is crucial when multiple reactive sites are present in a molecule. In the case of citronellol, a close analog of the precursor to this compound, regioselective photooxidation can be achieved to selectively functionalize the trisubstituted double bond. nih.govfrontiersin.org This reaction, when carried out in the presence of a zeolite-supported photosensitizer, favors the formation of the hydroperoxide at the more substituted carbon of the double bond. nih.govfrontiersin.org

The choice of reagents and reaction conditions plays a critical role in determining the regiochemical outcome of a reaction. For instance, in the synthesis of oxidized derivatives of citronellal ethylene acetal, the use of selenium dioxide leads to the regioselective oxidation of the allylic methyl group. cdnsciencepub.com

Chemical Reactivity, Transformations, and Mechanistic Studies of 3,7 Dimethyl 3 Vinyloct 6 Enal

Reaction Mechanisms and Pathways Involving the Aldehyde Moiety

The aldehyde functional group in 3,7-Dimethyl-3-vinyloct-6-enal is a primary site for chemical reactions, predominantly through nucleophilic addition to the electrophilic carbonyl carbon. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the final addition product.

Common reactions at the aldehyde moiety include:

Hydration: In the presence of water, an equilibrium is established to form the corresponding gem-diol. This reaction is typically reversible.

Acetal (B89532) Formation: Reaction with alcohols under acidic catalysis yields an acetal, a common protecting group strategy in multi-step syntheses.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) results in the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, offering a method for carbon-carbon bond formation.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) leads to the formation of secondary alcohols after an aqueous workup.

The reactivity of the carbonyl group is such that nucleophiles attack the carbon, while electrophiles are drawn to the oxygen atom. libretexts.org

Transformations of the Olefinic Bonds (Vinyl and Alkene Moieties)

The compound possesses two distinct carbon-carbon double bonds: a terminal vinyl group (-CH=CH₂) and an internal, trisubstituted alkene moiety (-CH=C(CH₃)₂). These sites are susceptible to electrophilic addition reactions. ucr.edu The general mechanism involves the pi electrons of the alkene acting as a nucleophile to attack an electrophile, forming a carbocation intermediate which is then attacked by a nucleophile. ucr.edulasalle.edu

The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (often H⁺) adds to the carbon atom that results in the formation of the more stable carbocation. For the vinyl group, this means the formation of a tertiary carbocation adjacent to the other quaternary center. For the internal alkene, addition would lead to a tertiary carbocation at the C7 position.

In a study on the related compound 3,7-dimethylocta-1,6-diene, catalytic oxidation using a RhCl₃–FeCl₃ system in the presence of oxygen was shown to selectively oxidize the vinyl group to a methyl ketone. rsc.org This suggests a similar transformation could be possible for this compound, yielding a keto-aldehyde.

Cyclization Reactions and Skeletal Rearrangements

The specific arrangement of functional groups in this compound makes it a candidate for intramolecular reactions, particularly cyclization and rearrangements. One notable transformation is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. pitt.edu This umich.eduumich.edu-sigmatropic rearrangement can occur via an enol or enolate intermediate, where the vinyl group and the aldehyde moiety can participate in a rearrangement cascade, often initiated by forming an allyl vinyl ether intermediate. pitt.edu

Research on related structures demonstrates that an olefin isomerization-Claisen rearrangement (ICR) protocol can be employed. pitt.edu This involves the iridium(I)-catalyzed isomerization of an alkene to form an allyl vinyl ether, which then undergoes a thermal Claisen rearrangement to produce substituted pentenal derivatives with high stereocontrol. pitt.edu Although not directly reported for this compound itself, its structure is amenable to such transformations.

Oxidative and Reductive Transformations

Both the aldehyde and the olefinic bonds can undergo oxidative and reductive transformations.

Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation (NaClO₂ with 2-methyl-2-butene).

The double bonds can be cleaved oxidatively using ozonolysis (O₃) followed by a reductive or oxidative workup, or with strong oxidizing agents like hot, concentrated KMnO₄.

As mentioned, selective oxidation of the vinyl group in a similar diene has been achieved using a rhodium catalyst. rsc.org

Reduction:

The aldehyde can be selectively reduced to a primary alcohol ((R)-3,7-dimethyl-3-vinyloct-6-en-1-ol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation. nih.gov

Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalyst) will typically reduce both the aldehyde and the two carbon-carbon double bonds to yield the corresponding saturated alcohol, 3,7-dimethyl-3-ethyloctan-1-ol. lasalle.edu

A summary of potential reduction products is presented below.

| Starting Material | Reagent | Product(s) |

| This compound | NaBH₄ | (R)-3,7-dimethyl-3-vinyloct-6-en-1-ol nih.gov |

| This compound | H₂ / Pd-C | 3,7-Dimethyl-3-ethyloctan-1-ol |

Transition Metal-Catalyzed Reactions

Transition metals can catalyze a variety of transformations on this compound. sioc-journal.cnsioc-journal.cn

Hydroformylation: The vinyl group is a prime candidate for hydroformylation, a reaction that adds a formyl group (CHO) and a hydrogen atom across the double bond. Research on the related 3,7-dimethylocta-1,6-diene using a rhodium catalyst, [RhH(CO)(PPh₃)₃], showed that hydroformylation occurred in good yield at the vinyl group. rsc.org This suggests that this compound could be converted into a dialdehyde.

Alkene Isomerization: The same rhodium catalyst used for hydroformylation also caused an accompanying alkene isomerization, converting the terminal vinyl group into an internal alkene (–CMe=CH·CH₃). rsc.org

Oxidation: As previously noted, a RhCl₃–FeCl₃ system can catalyze the oxidation of the vinyl group. rsc.org

Cyclization: Thallium(III) nitrate (B79036) has been shown to induce cyclization in 3,7-dimethylocta-1,6-diene, forming cyclopentane (B165970) derivatives through reaction at the vinyl group. rsc.org

A table summarizing these transition metal-catalyzed reactions on a related diene is provided below.

| Substrate | Catalyst/Reagent | Reaction Type | Product Description |

| 3,7-Dimethylocta-1,6-diene | RhCl₃–FeCl₃ / O₂ | Oxidation | Methyl ketone at the original vinyl position rsc.org |

| 3,7-Dimethylocta-1,6-diene | [RhH(CO)(PPh₃)₃] | Hydroformylation | Addition of CHO group to the vinyl moiety rsc.org |

| 3,7-Dimethylocta-1,6-diene | [RhH(CO)(PPh₃)₃] | Isomerization | Migration of the terminal double bond rsc.org |

| 3,7-Dimethylocta-1,6-diene | Tl(NO₃)₃ | Cyclization | Formation of cyclopentane derivatives rsc.org |

Nucleophilic and Electrophilic Addition Reactions

This section summarizes the addition reactions based on the electronic nature of the attacking species.

Nucleophilic Addition:

The primary site for nucleophilic addition is the electrophilic carbonyl carbon of the aldehyde group. libretexts.org This encompasses reactions with water, alcohols, cyanide, organometallic reagents, and ylides as detailed in section 4.1.

Electrophilic Addition:

The electron-rich pi bonds of the vinyl and internal alkene moieties are susceptible to electrophilic addition. ucr.edu

Mechanism: The reaction is initiated by the attack of the pi bond on an electrophile (E⁺), forming a carbocation intermediate, which is then captured by a nucleophile (Nu⁻). lasalle.edu

Reagents: Common reagents include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst (hydration). ucr.edu

Regioselectivity: The addition of unsymmetrical reagents like HX follows Markovnikov's rule, favoring the formation of the more stable carbocation intermediate. ucr.edu

Stereochemistry: If the reaction proceeds through a planar carbocation, a mixture of stereoisomers can be expected. lasalle.edu For halogen addition (e.g., Br₂), the reaction often proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. lasalle.edu

Photochemical and Thermochemical Transformations

Thermochemical Transformations:

The most significant thermochemical reaction applicable to this structure is the Claisen rearrangement, as discussed in section 4.3. pitt.edu This pericyclic reaction is thermally induced and proceeds through a concerted, cyclic transition state. pitt.edu Heating a suitable precursor, like an allyl vinyl ether derived from this compound, would initiate the rearrangement. pitt.edu

Photochemical Transformations:

While specific photochemical studies on this compound are not readily available, unsaturated aldehydes and ketones can undergo a variety of photochemical reactions.

Paterno-Büchi Reaction: The carbonyl group in its excited state can react with one of the alkene moieties in an intramolecular [2+2] cycloaddition to form an oxetane.

Norrish Type I and II Reactions: Aldehydes can undergo alpha-cleavage (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) upon UV irradiation. A Norrish Type II reaction in this molecule could involve abstraction of a gamma-hydrogen, if sterically accessible, leading to cyclization or fragmentation.

E/Z Isomerization: The internal double bond could potentially undergo photochemical E/Z isomerization.

Advanced Analytical and Spectroscopic Characterization of 3,7 Dimethyl 3 Vinyloct 6 Enal

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of 3,7-Dimethyl-3-vinyloct-6-enal. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula. For this compound (C₁₂H₂₀O), the theoretical exact mass can be calculated with high precision. This allows for its differentiation from isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Beyond structural confirmation, HRMS is a powerful tool for impurity profiling. By coupling HRMS with liquid chromatography (LC) or gas chromatography (GC), a detailed profile of any synthesis-related byproducts or degradation products can be generated. The high mass accuracy enables the confident assignment of molecular formulas to trace-level impurities, such as oxidation products (e.g., C₁₂H₂₀O₂) or isomers, providing critical information for quality control and process optimization. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in the structural elucidation of these unknown impurities.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O |

| Theoretical Exact Mass ([M+H]⁺) | 181.1592 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the detailed structural and stereochemical analysis of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, including the characteristic aldehyde proton (δ ≈ 9.5-9.7 ppm), the vinyl group protons (δ ≈ 5.0-6.0 ppm), and the olefinic proton of the main chain (δ ≈ 5.1 ppm). The ¹³C NMR spectrum reveals the number of unique carbon atoms, with distinct signals for the carbonyl carbon (δ ≈ 200-205 ppm), the quaternary carbon at C3, and the four olefinic carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, confirming the connectivity of adjacent protons. For instance, it would show correlations between the aldehyde proton and the C2 methylene (B1212753) protons, and within the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. It detects through-space correlations between protons that are in close proximity (typically <5 Å). Analysis of NOESY cross-peaks, for example between the vinyl group protons and the C3-methyl group or other protons along the flexible chain, can provide insights into the spatial arrangement around the chiral C3 center and the conformational dynamics of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 (CHO) | ~203.0 | ~9.65 | t |

| 2 (CH₂) | ~52.0 | ~2.35 | d |

| 3 (C) | ~45.0 | - | - |

| 4 (CH₂) | ~38.0 | ~1.95 | m |

| 5 (CH₂) | ~24.0 | ~2.10 | m |

| 6 (CH) | ~123.0 | ~5.10 | t |

| 7 (C) | ~132.0 | - | - |

| 8 (CH₃) | ~25.7 | ~1.68 | s |

| 9 (CH₃) | ~17.6 | ~1.60 | s |

| 10 (CH₃) | ~22.0 | ~1.05 | s |

| 11 (-CH=) | ~144.0 | ~5.85 | dd |

| 12 (=CH₂) | ~112.0 | ~5.05, ~5.20 | d, d |

Note: These are predicted values based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary.

Chiral Chromatography and Spectroscopic Techniques for Enantiomeric Excess Determination

The presence of a stereogenic quaternary carbon at the C3 position means that this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This separation can be achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). For GC, cyclodextrin-based columns are commonly used for the separation of chiral terpenoids. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. The choice of mobile phase is critical for achieving optimal separation. Once the enantiomers are separated, their relative amounts are quantified by integrating the areas of their respective peaks. The enantiomeric excess is then calculated to express the purity of one enantiomer over the other.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Aldehyde Group: A strong, sharp absorption band in the IR spectrum around 1720-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.

Olefinic Groups: The molecule has two distinct C=C bonds. The vinyl group typically shows a C=C stretching band around 1640 cm⁻¹, while the trisubstituted double bond in the main chain appears around 1670 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons are expected to appear above 3000 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-2970 cm⁻¹ region, while bending vibrations appear in the 1370-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the C=C bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkene) | Stretch | 3010 - 3090 |

| C-H (alkane) | Stretch | 2850 - 2970 |

| C=O (aldehyde) | Stretch | 1720 - 1730 |

| C=C (alkene) | Stretch | 1640 - 1675 |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS, GCxGC/TOF-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for the analysis of this compound, particularly when it is part of a complex mixture like an essential oil or a synthetic reaction product.

GC-MS (Gas Chromatography-Mass Spectrometry): As a volatile compound, this compound is well-suited for GC-MS analysis. The gas chromatograph separates the compound from other volatile components based on boiling point and polarity, while the mass spectrometer provides a mass spectrum that serves as a chemical fingerprint for identification and confirmation.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is valuable for analyzing less volatile derivatives or for achieving very low detection limits. It can be used for quantitative analysis in complex matrices and for detailed impurity profiling, where the MS/MS capability helps in the structural elucidation of co-eluting or isomeric impurities.

GCxGC/TOF-MS (Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry): For extremely complex samples containing numerous isomers, GCxGC/TOF-MS offers superior resolving power. By using two columns with different selectivities, it provides a highly detailed two-dimensional separation, which, when coupled with the high acquisition speed and sensitivity of a TOF mass spectrometer, allows for the separation and identification of hundreds or even thousands of compounds in a single run.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to crystalline derivatives)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered single crystal. Since this compound is likely a liquid or a low-melting solid at room temperature, it is not directly amenable to this analysis.

To perform X-ray crystallography, a solid crystalline derivative must be prepared. The aldehyde functional group provides a convenient handle for derivatization. Reaction with reagents such as Girard's reagent, 2,4-dinitrophenylhydrazine, or semicarbazide (B1199961) can yield stable, crystalline hydrazones or semicarbazones. If a suitable crystal of one of these derivatives can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional structure. This would definitively confirm the molecular connectivity and, if a chiral derivative is made or if the crystal forms in a chiral space group, it could be used to determine the absolute configuration of the C3 stereocenter.

Theoretical and Computational Studies of 3,7 Dimethyl 3 Vinyloct 6 Enal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. acs.orgscience.govresearchgate.net For a molecule like 3,7-Dimethyl-3-vinyloct-6-enal, DFT methods such as B3LYP are commonly employed to optimize the molecular geometry and calculate key electronic properties. science.govaip.org

Key Electronic Properties and Reactivity Descriptors:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.zanih.gov A small HOMO-LUMO gap suggests higher reactivity. For unsaturated aldehydes, the π-systems of the carbonyl group and the vinyl group are expected to be the primary contributors to the frontier molecular orbitals.

Electron Density and Partial Charges: Analysis of the electron density distribution reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl carbon is an electrophilic center, while the oxygen atom and the C=C double bonds are nucleophilic regions. The vinyl group conjugated with the aldehyde function makes the β-carbon susceptible to nucleophilic attack (conjugate addition). libretexts.org

Reactivity Indices: Conceptual DFT provides reactivity descriptors like electronegativity, hardness, softness, and the electrophilicity index, which quantify the molecule's reactivity. researchgate.netmdpi.com These indices are valuable for predicting how the molecule will interact with other reagents. For instance, studies on similar terpenoids have used such descriptors to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Computational studies on related unsaturated aldehydes have successfully used these methods to understand reaction mechanisms, such as selective hydrogenations and cycloadditions. acs.orgmdpi.com For example, DFT calculations have been used to rationalize the chemo- and regioselectivity in reactions of α,β-unsaturated aldehydes. mdpi.comunige.chworktribe.com

Table 1: Typical Quantum Chemical Descriptors and Their Significance

| Descriptor | Typical Calculation Method | Significance for this compound |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-31G*) | Predicts chemical reactivity and kinetic stability. scielo.org.zanih.gov |

| Mulliken/NBO Atomic Charges | DFT, MP2 science.gov | Identifies electrophilic (e.g., carbonyl carbon) and nucleophilic (e.g., oxygen, C=C) centers. |

| Electron Localization Function (ELF) | DFT mdpi.com | Visualizes electron pair localization, highlighting bonding and lone pairs. |

| Electrophilicity Index (ω) | Conceptual DFT researchgate.netmdpi.com | Quantifies the molecule's ability to accept electrons. |

Conformational Analysis and Energy Minima Studies

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (energy minima). This typically involves:

Systematic or Stochastic Search: Generating a wide range of possible initial structures.

Geometry Optimization: Using quantum chemical methods (like DFT) or molecular mechanics to find the nearest local energy minimum for each initial structure. aip.org

Frequency Calculation: Confirming that the optimized structures are true minima (no imaginary frequencies) and calculating their zero-point vibrational energies (ZPVEs) and thermodynamic properties. aip.org

Table 2: Key Rotational Bonds for Conformational Analysis of this compound

| Bond | Description | Expected Influence on Conformation |

| C2-C3 | Between carbonyl and the vinyl-substituted carbon | Determines s-cis/s-trans arrangement of the α,β-unsaturated system. |

| C3-Vinyl | Rotation of the vinyl group | Affects steric crowding around the C3 quaternary center. |

| C4-C5 | Rotation within the alkyl chain | Influences the overall folding of the molecule. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. acs.orgresearchgate.net For this compound, this could involve modeling reactions such as:

Nucleophilic Addition: Modeling the attack of a nucleophile at the carbonyl carbon (1,2-addition) versus the β-carbon of the unsaturated system (1,4- or conjugate addition). libretexts.org

Cyclization Reactions: Investigating potential intramolecular reactions, such as an ene reaction involving the vinyl group and the distant C6=C7 double bond.

Oxidation/Reduction: Modeling the reaction at the aldehyde or alkene functionalities.

The process involves locating the transition state (a first-order saddle point on the potential energy surface) for a given reaction step. This is computationally intensive but provides the activation energy barrier, which is directly related to the reaction rate. aip.org Methods like DFT are used to calculate the structures and energies of transition states. acs.orgworktribe.com For example, in studies of similar aldehydes, theoretical calculations have elucidated the mechanisms of H-atom reactions, identifying abstraction and addition pathways and their corresponding energy barriers. aip.orgaanda.org

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

While quantum chemical calculations are often performed in the gas phase or with implicit solvation models, Molecular Dynamics (MD) simulations provide a way to explicitly model the dynamic behavior of a molecule in a solvent environment. acs.orgrsc.orgresearchgate.net

In an MD simulation, the motion of the solute (this compound) and a large number of explicit solvent molecules (e.g., water, ethanol) is simulated over time by solving Newton's equations of motion. This approach is valuable for:

Studying Solvation: Understanding how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonds to the carbonyl oxygen, influence its conformation and reactivity. acs.org

Conformational Dynamics: Observing the transitions between different conformations in solution, providing a more realistic picture than static gas-phase calculations.

Interaction with Surfaces or Macromolecules: MD simulations are widely used to study the adsorption of molecules onto surfaces or their binding to receptors, which is relevant in fields like materials science and pharmacology. researchgate.nettechscience.com

First-principles MD (FPMD), which combines MD with on-the-fly quantum chemical calculations for the forces, can even model chemical reactions in solution, although it is computationally very expensive. aip.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental results or to aid in the structural elucidation of unknown compounds. scielo.org.zaresearchgate.net

NMR Spectroscopy: DFT calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions has become high enough to help assign complex spectra and even determine the relative stereochemistry of molecules by comparing calculated shifts for different diastereomers with experimental data. researchgate.netrsc.org

Vibrational (IR and Raman) Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. aip.orgmdpi.com These frequencies correspond to the peaks in IR and Raman spectra. Although there are systematic errors, they can be corrected using empirical scaling factors, leading to good agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to observed spectral bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. nih.gov For this compound, TD-DFT would be used to predict the π→π* and n→π* transitions associated with its chromophores (C=C and C=O).

By comparing these computationally predicted spectra with experimentally measured ones, researchers can gain confidence in the calculated molecular structure and electronic properties. nih.govmdpi.com

Applications in Advanced Materials and Chemical Synthesis

Use as Chiral Building Blocks in Complex Molecule Synthesis

The presence of a stereocenter makes 3,7-Dimethyl-3-vinyloct-6-enal a valuable chiral building block in asymmetric synthesis. Chiral molecules sourced from nature, collectively known as the "chiral pool," are crucial starting materials for the synthesis of complex natural products. nih.gov They provide a cost-effective way to introduce specific stereochemistry into a target molecule.

A significant example is the use of the (R)-enantiomer of this compound in the total synthesis of (+)-Bakuchiol. molaid.com Bakuchiol is a meroterpene with notable biological activities. The synthesis leverages an asymmetric Claisen rearrangement of a substrate derived from (R)-(-)-3-vinyl-3,7-dimethyloct-6-enal to construct the key all-carbon quaternary stereocenter with high stereoselectivity. molaid.com This strategic use of the chiral aldehyde underscores its importance in accessing structurally complex and biologically relevant molecules.

Table 2: Key Transformation in the Synthesis of (+)-Bakuchiol

| Starting Material/Precursor | Key Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| (R)-(-)-3-vinyl-3,7-dimethyloct-6-enal | Asymmetric Claisen Rearrangement | Intermediate with an all-carbon quaternary stereocenter | Demonstrates the utility of the compound as a chiral building block for establishing complex stereochemistry. | molaid.com |

Application in Functional Material Development (e.g., polymer monomers)

Terpenes and their derivatives are increasingly recognized for their potential as monomers in polymer synthesis, offering a renewable alternative to petrochemical feedstocks. nih.gov The vinyl group and the aldehyde functionality in this compound make it a candidate for polymerization reactions. Chemical suppliers note its potential application as a polymer monomer, indicating its role in the development of new functional materials. lookchem.com The reactivity of its functional groups allows for incorporation into polymer chains, potentially imparting specific properties such as fragrance release or altered surface characteristics.

Role in Flavor and Fragrance Chemistry (Chemical Basis and Synthesis)

As a derivative of citronellal (B1669106), this compound belongs to a class of monoterpenoids widely used in the flavor and fragrance industry. sigmaaldrich.comnist.gov Citral (3,7-dimethyl-2,6-octadienal), a closely related compound, is a key component of lemongrass oil and is used extensively for its strong citrus scent. nih.govresearchgate.net However, simple terpene aldehydes can be unstable and may cause skin sensitization, driving the development of derivatives with improved properties. researchgate.netnih.gov

The synthesis of analogs and derivatives is a common strategy to create novel fragrance compounds or to enhance stability. For instance, citronellol (B86348), the alcohol corresponding to citronellal, is a widely used fragrance with a floral, rosy scent. google.comgoogle.com Concerns over its potential as an allergen have spurred the synthesis of analogs like Ethyl Citronellol, which retains a desirable floral, rosy, and fruity odor profile. google.comgoogle.com The structural modification of the parent compound, such as the introduction of a vinyl group in this compound, is a key method chemists use to fine-tune olfactory characteristics and performance in fragrance compositions.

Precursor for Bioactive Compound Synthesis

The compound serves as a valuable precursor for the synthesis of various bioactive molecules. As previously mentioned, it is a key starting material for the synthesis of (+)-Bakuchiol, a compound with a range of reported pharmacological activities, including antioxidant and anti-inflammatory effects. molaid.comresearchgate.net

Furthermore, the corresponding carboxylic acid, 3,7-dimethyl-3-vinyloct-6-enoic acid, has been used to synthesize novel derivatives of lysophosphatidylcholines. researchgate.net These synthetic lipids were developed to study their potential to stimulate glucose-stimulated insulin (B600854) secretion (GSIS) and GLP-1 release, highlighting the role of this molecular scaffold in creating compounds for biomedical research and potential therapeutic applications. researchgate.net This demonstrates how the core structure of this compound can be chemically modified to produce molecules that interact with biological systems. researchgate.net

Table 3: Examples of Bioactive Compounds Derived from Related Structures

| Precursor/Related Compound | Synthesized Bioactive Compound | Reported Biological Relevance | Reference |

|---|---|---|---|

| (R)-(-)-3-vinyl-3,7-dimethyloct-6-enal | (+)-Bakuchiol | Antioxidant, anti-inflammatory, anticancer activities | molaid.comresearchgate.net |

| 3,7-dimethyl-3-vinyloct-6-enoic acid | Isoprenoid derivatives of lysophosphatidylcholines | Stimulation of insulin and GLP-1 secretion in cell lines | researchgate.net |

Chemical Probes and Tags Development

While there is no specific literature detailing the use of this compound as a chemical probe or tag, its chemical structure possesses functionalities that make it suitable for such applications. Chemical probes are small molecules used to study biological systems, and they often require a reactive handle for conjugation to reporter molecules like fluorophores or biotin.

The aldehyde group in this compound is a versatile functional group for bioconjugation. It can react with primary amines on proteins or other biomolecules through reductive amination to form stable carbon-nitrogen bonds. It can also react with hydrazide or aminooxy groups to form hydrazones and oximes, respectively, which are common linkages in chemical biology. The vinyl group also offers a site for chemical modification, potentially through reactions like thiol-ene "click" chemistry. This inherent reactivity gives the molecule the potential to be developed into specialized probes for labeling and studying biological targets.

Emerging Research Directions and Future Perspectives for 3,7 Dimethyl 3 Vinyloct 6 Enal

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The synthesis of 3,7-dimethyl-3-vinyloct-6-enal and its derivatives continues to be an area of active research, with a strong emphasis on developing stereoselective and sustainable methods. The construction of specific stereoisomers is crucial as the biological activity of chiral molecules can vary significantly between different enantiomers and diastereomers.

Recent advancements have focused on catalytic enantioselective synthesis to control the formation of all-carbon quaternary stereocenters, which are characteristic of this compound. pitt.edupitt.edu One promising approach involves the use of olefin isomerization-Claisen rearrangement (ICR) reactions. pitt.edupitt.edu This strategy allows for the creation of complex acyclic structures with a high degree of stereocontrol from readily available starting materials like di(allyl) ethers. pitt.edupitt.edu Researchers have successfully employed iridium(I) catalysts for the olefin isomerization step, which is then followed by a thermal univie.ac.atunivie.ac.at sigmatropic rearrangement to yield the desired 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent relative and absolute stereocontrol. pitt.edu

Sustainable synthetic approaches are also gaining traction. These methods aim to reduce the environmental impact of chemical synthesis by using greener solvents, catalysts, and more atom-economical reactions. For instance, the use of para-toluenesulfonic acid as a catalyst for the synthesis of related acetals from citral, a naturally occurring aldehyde, demonstrates a move towards more environmentally benign processes. researchgate.netlongdom.org

| Synthetic Strategy | Key Features | Outcome |

| Olefin Isomerization-Claisen Rearrangement (ICR) | Iridium(I)-catalyzed isomerization of di(allyl) ethers followed by thermal rearrangement. pitt.edu | Highly stereoselective synthesis of syn-2,3-dialkyl-4-pentenal derivatives. pitt.edu |

| Asymmetric Claisen Rearrangement | Utilizes Oppolzer's camphorsultam as a chiral auxiliary. | Good stereoselectivity in the formation of all-carbon quaternary stereocenters. molaid.com |

| Catalytic Kinetic Resolution | BINOL-Al catalyzed resolution of citronellal (B1669106) analogues. | Production of optically active isopulegols. molaid.com |

Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

The detection and quantification of this compound and its metabolites, often present in trace amounts in complex biological and environmental matrices, necessitate the use of advanced analytical techniques.

Trace Analysis: For environmental samples, sample preparation is a critical first step to ensure the quality and reliability of analytical results. pjoes.com Techniques like accelerated solvent extraction at high temperatures and pressures are employed to extract organic pollutants from soil or sediment. univie.ac.at The subsequent analysis is often carried out using gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). univie.ac.at These methods provide the high sensitivity and selectivity required for the precise quantification of a wide range of organic compounds. univie.ac.at High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown organic chemicals and their biotransformation pathways in complex environmental samples. univie.ac.at

Metabolomics Profiling: Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biological effects of compounds like this compound. mdpi.com Semi-targeted metabolomics, which combines the features of both untargeted and targeted approaches, has been used to identify biomarkers of biological outcomes. mdpi.com This involves using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze plasma or other biological samples. mdpi.com Statistical methods such as Partial Least Squares-Discriminant Analysis (PLS-DA) are then used to identify metabolites that are significantly associated with a particular biological state. mdpi.com

| Analytical Technique | Application | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic compounds. | High resolution and sensitivity, well-established libraries for compound identification. univie.ac.atresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of compounds, including non-volatile and thermally labile molecules. univie.ac.atmdpi.comsielc.com | Versatility, high sensitivity, and suitability for complex biological matrices. univie.ac.atmdpi.comsielc.com |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown compounds and their metabolites. univie.ac.at | Accurate mass measurements for unambiguous formula determination. univie.ac.at |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and quantification of target analytes in complex mixtures. univie.ac.at | High selectivity and reduced chemical noise. univie.ac.at |

Deeper Understanding of Complex Biological Mechanisms

Emerging research is beginning to shed light on the intricate biological mechanisms through which this compound and its derivatives may exert their effects. While direct studies on this specific compound are limited, research on structurally related terpenoids provides valuable insights.

For instance, studies on derivatives of similar compounds have explored their potential as anticancer agents. researchgate.net One study investigated the inhibitory activity of a related phenol (B47542) derivative on cancer cell migration and invasion, finding that it could downregulate the expression of HIF-1α and its associated downstream proteins, MMP-2 and MMP-9, in a dose-dependent manner. researchgate.net This suggests a potential mechanism of action involving the inhibition of pathways crucial for tumor progression and metastasis. researchgate.net

Furthermore, the bioconjugation of therapeutic agents to carrier molecules is a strategy to enhance their efficacy and reduce toxicity. researchgate.net Lysophosphatidylcholines (LPCs) bearing a related compound, 3,7-dimethyl-3-vinyloct-6-enoic acid (GERA-LPC), have been synthesized and tested for their ability to stimulate glucose-stimulated insulin (B600854) secretion (GSIS) and glucagon-like peptide-1 (GLP-1) release. researchgate.net This points towards potential applications in the management of metabolic diseases. researchgate.net

Sustainable Production and Environmental Impact Assessments

The shift towards sustainable practices is influencing the production of fine chemicals, including this compound. This involves exploring biosynthetic routes and conducting thorough environmental impact assessments.

Sustainable Production: The biosynthesis of terpenoids in plants and microorganisms offers a renewable alternative to chemical synthesis. While specific pathways for this compound are not fully elucidated, research on the biosynthesis of related monoterpenes in organisms like Vitis vinifera (grapes) provides a foundation. researchgate.net Understanding the enzymes and genetic pathways involved in the formation of the terpene backbone and subsequent modifications is key to harnessing these biological systems for production.

Environmental Impact Assessments: A comprehensive environmental impact assessment is crucial to understand the fate and effects of this compound in the environment. iaea.org This involves evaluating its potential for persistence, bioaccumulation, and toxicity. The Research Institute for Fragrance Materials (RIFM) conducts safety assessments for fragrance ingredients, which include an evaluation of environmental safety. nih.gov These assessments often use data from read-across analogs to fill data gaps for related compounds. nih.gov The process involves determining key environmental endpoints to ensure the safety of the material under current use conditions. nih.gov

Interdisciplinary Approaches in Chemical Biology and Materials Science

The unique chemical structure of this compound lends itself to exploration in interdisciplinary fields like chemical biology and materials science.

Chemical Biology: In chemical biology, this compound and its derivatives can be used as chemical probes to study biological processes. For example, bioconjugation techniques, where a molecule like this compound is attached to a carrier, can be employed to enhance the stability and targeting of therapeutic agents. researchgate.net The study of how these conjugates interact with biological systems, including their cleavage mechanisms and metabolism, is a key area of research. researchgate.net

Materials Science: In materials science, the polymerization of vinyl-containing monomers is a fundamental process for creating new materials. The vinyl group in this compound makes it a potential candidate for incorporation into polymers. While direct applications in materials science are not yet established, the synthesis of related compounds as part of larger, complex molecules for potential use in novel materials is an area of interest. umich.edu For instance, the development of new polymeric materials for drug delivery or as functional additives could be a future research direction.

Q & A

Q. What established synthetic routes exist for 3,7-Dimethyl-3-vinyloct-6-enal, and how do their yields compare?

- Methodological Answer : Synthesis typically involves aldol condensation or Grignard reactions, leveraging α,β-unsaturated aldehyde precursors. Comparative yield analysis should include optimization of catalysts (e.g., Lewis acids) and reaction conditions (temperature, solvent polarity). For pathway design, AI-driven retrosynthetic analysis can propose novel routes by evaluating reaction feasibility and steric effects . Experimental validation should follow protocols for analogous terpenoid aldehydes, such as controlling vinyl group stability during purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify vinyl proton environments (δ 4.8–5.8 ppm) and aldehyde protons (δ 9.5–10.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in branched methyl regions .

- IR : Confirm aldehyde C=O stretching (~1720 cm⁻¹) and conjugated C=C bonds (~1640 cm⁻¹).

- GC-MS : Compare fragmentation patterns with NIST spectral libraries for structural validation .

Q. What key physical properties are critical for experimental handling of this compound?

- Methodological Answer :

- Boiling Point : Estimated via Clausius-Clapeyron equation using vapor pressure data from analogs (e.g., 6-Octenal derivatives: 180–200°C) .

- Solubility : Test in apolar solvents (hexane, diethyl ether) for reaction media optimization.

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation and vinyl polymerization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity. Compare activation energies for endo vs. exo transition states .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using Amber force fields. Validate with experimental yields and stereochemical outcomes .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methyl and vinyl protons).

- Comparative Analysis : Reference spectral databases (e.g., NIST Chemistry WebBook) for structurally similar aldehydes, such as (-)-3,7-dimethyloct-6-en-1-ol, adjusting for substituent effects .

- Computational Validation : Use AI-based tools (e.g., ACD/Labs) to simulate NMR shifts and match experimental data .

Q. How to design a kinetic study investigating the thermal stability of this compound under varying conditions?

- Methodological Answer :

- Experimental Design :

Temperature Gradients : Conduct isothermal studies (50–150°C) in sealed ampules with inert gas.

Analytical Monitoring : Use HPLC-PDA to quantify degradation products (e.g., dimerized aldehydes) at timed intervals.

Kinetic Modeling : Apply Arrhenius equations to derive activation energy (Eₐ) and shelf-life predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.